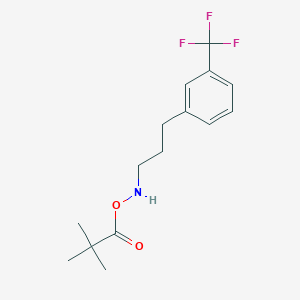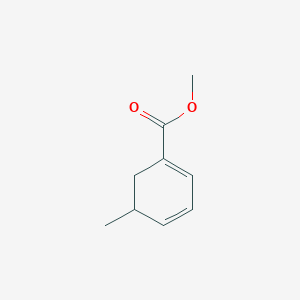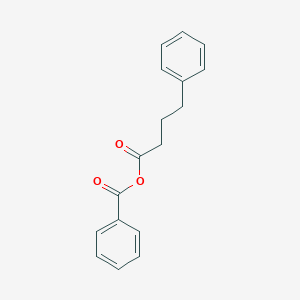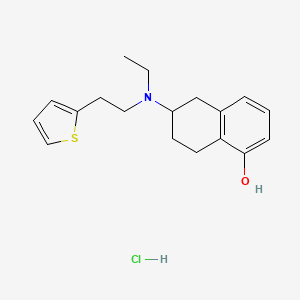![molecular formula C8H12N2O B12953828 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate can yield differentially substituted regioisomeric oxazoles . Another method involves the use of microwave irradiation to facilitate the cyclization process, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve consistent results. Additionally, the purification process may involve techniques such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of oxazole derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted oxazole compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine: This compound shares a similar structure but differs in the position of the methyl group.
2-Phenyl-5(4H)-oxazolone: Another oxazole derivative with different substituents, exhibiting distinct biological activities.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3 |
Clé InChI |
IPOUPPLOLQSHLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


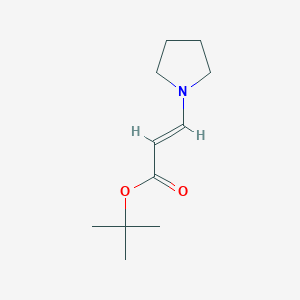
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
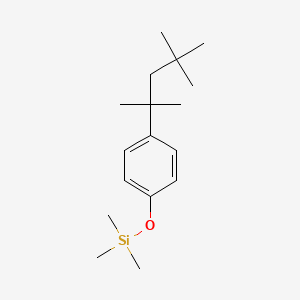
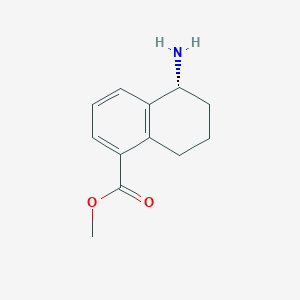
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

